1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is an organometallic compound that features a ruthenium center coordinated to a pentamethylcyclopentadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of pentamethylcyclopentadiene with a ruthenium precursor. One common method is the reaction of pentamethylcyclopentadiene with ruthenium trichloride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadiene ligand is replaced by other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, carbonyls, and other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) has numerous applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry:
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the coordination of the ruthenium center to various substrates. The pentamethylcyclopentadiene ligand stabilizes the ruthenium center and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing a reactive site for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylruthenium complexes: These compounds feature a cyclopentadienyl ligand instead of a pentamethylcyclopentadiene ligand.
Pentamethylcyclopentadienyliron complexes: These compounds have similar structures but contain iron instead of ruthenium.
Pentamethylcyclopentadienylcobalt complexes: These compounds contain cobalt and have similar coordination environments.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is unique due to the presence of the pentamethylcyclopentadiene ligand, which provides enhanced stability and reactivity compared to other cyclopentadienyl complexes. The ruthenium center also offers distinct electronic properties that make it particularly effective in catalytic applications.
Properties
Molecular Formula |
C20H30Ru+2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
InChI Key |
FDOBEWDEINSSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.